Mal-amido-(CH2COOH)2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

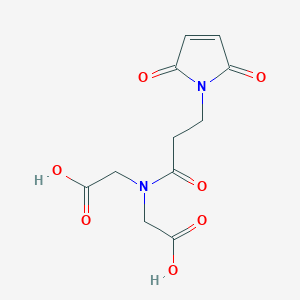

2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O7/c14-7(12(5-10(17)18)6-11(19)20)3-4-13-8(15)1-2-9(13)16/h1-2H,3-6H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKBLBPWMDGTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-(CH2COOH)2: A Core Component in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Mal-amido-(CH2COOH)2, a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Chemical Structure and Identification

This compound, systematically named 2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid , is a hydrophilic crosslinker. Its structure features a maleimide group at one end and a dicarboxylic acid moiety at the other, linked by an amide bond. The maleimide group provides reactivity towards sulfhydryl groups, while the dicarboxylic acid allows for conjugation to amine-containing molecules.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid[1] |

| Molecular Formula | C11H12N2O7[1] |

| Molecular Weight | 284.22 g/mol [1] |

| CAS Number | 207613-14-7[2] |

| Canonical SMILES | C1=CC(=O)N(C1=O)CCC(=O)N(CC(=O)O)CC(=O)O[2] |

Physicochemical Properties

| Property | Value/Description | Source |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (83.33 mg/mL) | |

| XLogP3 | -0.8 | |

| Topological Polar Surface Area | 132 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Note: Some values are computationally predicted.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not widely published. However, its synthesis can be inferred from the general principles of organic chemistry, involving the reaction of 3-maleimidopropionic acid with iminodiacetic acid. The following represents a plausible synthetic route:

Logical Workflow for the Synthesis of this compound:

Caption: Plausible synthetic workflow for this compound.

Experimental Considerations:

-

Synthesis of 3-Maleimidopropionic Acid: This intermediate is typically synthesized by reacting maleic anhydride with β-alanine, followed by cyclization via dehydration.

-

Amide Coupling: The final step involves the coupling of 3-maleimidopropionic acid with iminodiacetic acid. This reaction is usually facilitated by activating the carboxylic acid of 3-maleimidopropionic acid with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester, which then reacts with the secondary amine of iminodiacetic acid.

Experimental Protocols for Bioconjugation

This compound is primarily used as a linker in the construction of Antibody-Drug Conjugates (ADCs). The following protocols are generalized from methodologies for similar maleimide-containing linkers and can be adapted for specific applications.

Two-Step Conjugation Protocol for ADC Formation

This protocol outlines the sequential conjugation of the linker to an antibody and then to a cytotoxic drug.

Workflow for Two-Step ADC Conjugation:

Caption: General workflow for the two-step conjugation of an ADC.

Step 1: Antibody-Linker Conjugation (Maleimide-Thiol Reaction)

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.2).

-

Add a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

-

Incubate at 37°C for 1-2 hours to partially reduce interchain disulfide bonds, exposing free sulfhydryl groups.

-

Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer to a phosphate buffer (pH 7.2) containing 1 mM EDTA.

-

-

Conjugation to the Linker:

-

Dissolve this compound in an organic solvent like DMF or DMSO to a concentration of 10 mM.

-

Add a 5-10 fold molar excess of the linker solution to the reduced antibody.

-

Incubate for 1-2 hours at room temperature with gentle mixing. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.

-

Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration to cap any unreacted maleimide groups.

-

Step 2: Drug Conjugation to the Antibody-Linker Intermediate (Amide Coupling)

-

Activation of the Carboxylic Acid:

-

In a separate reaction, activate the carboxylic acid groups of the antibody-linker conjugate by adding a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS.

-

Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.

-

-

Conjugation to the Drug:

-

Dissolve the amine-containing cytotoxic drug in an anhydrous solvent like DMF or DMSO.

-

Add the activated antibody-linker conjugate to the drug solution. A 3-5 fold molar excess of the drug is recommended.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification and Characterization:

-

Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated drug and linker.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

-

Role in Signaling Pathways and Mechanism of Action of ADCs

This compound does not directly participate in cellular signaling. Instead, it serves as a critical component of an ADC, facilitating the targeted delivery of a cytotoxic payload to cancer cells. The dipeptide linkage within some ADC linkers, for which this compound is an intermediate, is designed to be stable in the bloodstream but cleaved within the lysosomal compartment of the target cell.

Signaling Pathway of an ADC Utilizing a Cleavable Linker:

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Mechanism of Action:

-

Targeting and Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Payload Release: The acidic environment and proteolytic enzymes within the lysosome cleave the linker, releasing the cytotoxic payload. Bivalent doxorubicin-dipeptides, for which this compound is an intermediate, are designed to be cleaved by lysosomal proteases.

-

Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell, often by apoptosis.

Conclusion

This compound is a versatile and valuable tool for researchers and drug developers. Its heterobifunctional nature allows for the controlled and specific conjugation of biomolecules, making it a key component in the construction of sophisticated biotherapeutics like ADCs. Understanding its chemical properties and the methodologies for its use is essential for the successful design and synthesis of next-generation targeted therapies. Further research to establish a comprehensive experimental physicochemical profile and a standardized synthesis protocol would be of significant benefit to the scientific community.

References

Synthesis of Mal-amido-(CH2COOH)2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the intermediate Mal-amido-(CH2COOH)2, chemically known as N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)iminodiacetic acid. This bifunctional molecule, featuring a reactive maleimide group and two carboxylic acid moieties, is a valuable building block in the development of bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. The maleimide group allows for covalent linkage to thiol-containing molecules such as proteins and peptides, while the carboxylic acid groups can be further functionalized or used to enhance solubility.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of iminodiacetic acid with maleic anhydride to form the intermediate N-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic acid (a maleamic acid derivative). Subsequent dehydration and cyclization of this intermediate yields the final maleimide product.

// Nodes Start [label="Starting Materials:\n- Iminodiacetic Acid\n- Maleic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Maleamic Acid Formation\n(Acylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate:\nN-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic acid", shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Cyclization & Dehydration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nthis compound", shape=rectangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Recrystallization)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS, IR)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label="Solvent (e.g., Acetic Acid)"]; Step1 -> Intermediate; Intermediate -> Step2 [label="Dehydrating Agent\n(e.g., Acetic Anhydride)"]; Step2 -> Product; Product -> Purification; Purification -> Characterization; } dot

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of N-substituted maleimides from primary amines and maleic anhydride.[1]

Step 1: Synthesis of N-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic Acid (Intermediate)

Materials:

-

Iminodiacetic Acid

-

Maleic Anhydride

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve iminodiacetic acid in a minimal amount of glacial acetic acid with gentle warming.

-

Once a clear solution is obtained, allow it to cool to room temperature.

-

In a separate beaker, dissolve an equimolar amount of maleic anhydride in glacial acetic acid.

-

Slowly add the maleic anhydride solution to the iminodiacetic acid solution with continuous stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.

-

The resulting solid intermediate, N-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic acid, can be collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Synthesis of this compound (Final Product)

Materials:

-

N-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic acid (from Step 1)

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

Procedure:

-

To the dried intermediate from Step 1 in a clean, dry round-bottom flask, add acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate to the suspension.

-

Heat the mixture with stirring to 60-70 °C for 2-3 hours. The solution should become clear as the reaction progresses.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and unreacted reagents.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol-water mixture).

-

Dry the purified product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Iminodiacetic Acid | C4H7NO4 | 133.10 | 142-73-4 |

| Maleic Anhydride | C4H2O3 | 98.06 | 108-31-6 |

| This compound | C11H12N2O7 | 284.22 | 207613-14-7 |

Table 2: Expected Yield and Purity

| Parameter | Expected Value | Notes |

| Yield | 15-25% | Based on analogous reactions with amino acids.[1] Optimization of reaction conditions may improve yield. |

| Purity | >95% | After recrystallization. Purity should be confirmed by analytical methods. |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the maleimide protons (around 7.0 ppm) and singlets for the methylene protons of the iminodiacetic acid backbone. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: Characteristic peaks for the carbonyl carbons of the maleimide and carboxylic acid groups, as well as the olefinic carbons of the maleimide ring and the methylene carbons of the iminodiacetic acid moiety are expected.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product (m/z for [M+H]⁺ ≈ 285.06).

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the C=O stretching of the imide and carboxylic acid groups, as well as the C=C stretching of the maleimide ring are expected.

Logical Relationships in Synthesis

The synthesis of this compound involves a logical progression from starting materials to the final product, with a key intermediate stage. The success of the second step is contingent on the successful formation of the maleamic acid in the first step.

// Nodes Input [label="Inputs:\nIminodiacetic Acid, Maleic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Process1 [label="Acylation Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condition1 [label="Condition:\nEquimolar Reactants, Room Temp.", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Output1 [label="Output:\nMaleamic Acid Intermediate", shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Process2 [label="Cyclodehydration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Condition2 [label="Condition:\nDehydrating Agent, Heat", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Output2 [label="Output:\nCrude this compound", shape=rectangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Process3 [label="Purification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product:\nPure this compound", shape=rectangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Input -> Process1; Process1 -> Condition1 [style=dotted]; Process1 -> Output1; Output1 -> Process2; Process2 -> Condition2 [style=dotted]; Process2 -> Output2; Output2 -> Process3; Process3 -> FinalProduct; } dot

Figure 2: Logical flow of the synthesis process.

References

The Core Mechanism of Mal-amido-(CH2COOH)2 in Bioconjugation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Mal-amido-(CH2COOH)2, a heterobifunctional linker utilized in bioconjugation. The core of its utility lies in the maleimide group, which facilitates the covalent attachment of molecules to biomolecules, particularly proteins and peptides. This guide will delve into the chemistry of this reaction, factors influencing its efficiency, the stability of the resulting conjugate, and the role of its distinct structural features.

The Chemistry of Maleimide-Thiol Conjugation

The primary mechanism of action for this compound in bioconjugation is the highly selective reaction between its maleimide group and a thiol (sulfhydryl) group. This reaction, known as a Michael addition, is a cornerstone of bioconjugation due to its efficiency and specificity under mild conditions.

The maleimide group contains an electrophilic carbon-carbon double bond within a five-membered ring. This double bond is highly reactive towards nucleophiles, especially the thiolate anion (-S⁻), which is formed from the deprotonation of a thiol group (-SH). In proteins, the most common source of thiol groups is the side chain of cysteine residues.

The reaction proceeds via the nucleophilic attack of the thiolate on one of the carbons of the maleimide double bond. This leads to the formation of a stable, covalent thioether bond. The reaction is most efficient in a pH range of 6.5 to 7.5. Within this range, a sufficient concentration of the reactive thiolate anion is present, while minimizing the competing reaction with amine groups (like the side chain of lysine), which becomes more significant at higher pH levels. At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.

Structural Features of this compound

Beyond the reactive maleimide group, the "amido-(CH2COOH)2" portion of the linker contributes significantly to its properties and applications, particularly in the development of Antibody-Drug Conjugates (ADCs).

-

Amido Group: The amide bond within the linker structure provides chemical stability.

-

Di-Carboxylic Acid Moiety (- (CH2COOH)2): This feature imparts hydrophilicity to the linker. The presence of polar carboxyl groups can help to:

-

Improve Solubility: Many cytotoxic payloads used in ADCs are hydrophobic. A hydrophilic linker can enhance the overall solubility of the ADC, reducing the propensity for aggregation.[1][2]

-

Influence Pharmacokinetics: The hydrophilicity of the linker can impact the pharmacokinetic properties of the bioconjugate, potentially leading to lower systemic clearance.[1]

-

Provide an additional conjugation site: The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to react with primary amines, allowing for further modification or the attachment of other molecules in a sequential or orthogonal conjugation strategy.

-

Quantitative Data: Stability of Maleimide-Thiol Conjugates

The stability of the thioether bond formed is a critical factor for the in-vivo efficacy of bioconjugates. While generally stable, the succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to deconjugation.[3] This process is in competition with the hydrolysis of the succinimide ring, which results in a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.[3] The rate of these reactions is influenced by the substituents on the maleimide nitrogen.

| Linkage Type | Condition | Half-life (t½) of Conjugate | Reference |

| N-Alkyl Maleimide Adduct | In presence of glutathione | 20 - 80 hours | |

| N-Aryl Maleimide Adduct | - | Significantly more stable due to accelerated hydrolysis | |

| Ring-Opened N-Alkyl Maleimide Adduct | Physiological pH | > 2 years |

Note: The data presented are for general N-substituted maleimides and serve as a reference for the expected stability of conjugates formed with this compound, which is an N-alkyl type maleimide.

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-functionalized linker to a thiol-containing biomolecule, such as a protein. These should be considered as a starting point and may require optimization for specific applications.

Preparation of the Thiol-Containing Biomolecule

-

Dissolution: Dissolve the biomolecule (e.g., protein, peptide) in a degassed, amine-free, and thiol-free buffer at a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or Tris. A typical protein concentration is 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If the target thiol groups are involved in disulfide bonds, a reduction step is necessary.

-

Add a 10-100 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).

-

Incubate the mixture for 30-60 minutes at room temperature.

-

Remove the excess reducing agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the conjugation buffer.

-

Conjugation Reaction

-

Linker Preparation: Dissolve the this compound linker in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution.

-

Reaction Incubation:

-

Add a 10-20 fold molar excess of the linker stock solution to the prepared biomolecule solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to react with any excess maleimide linker.

Purification of the Conjugate

-

Removal of Unreacted Linker: The purified bioconjugate can be separated from unreacted linker and other small molecules using size-exclusion chromatography (e.g., gel filtration), dialysis, or ultrafiltration.

-

Characterization: The degree of labeling (DOL), which is the average number of linker molecules conjugated per biomolecule, can be determined using various analytical techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or high-performance liquid chromatography (HPLC).

-

Storage: Store the purified conjugate under appropriate conditions to maintain its stability. For long-term storage, adding stabilizers like bovine serum albumin (BSA) and storing at -20°C or -80°C is often recommended.

Application in Antibody-Drug Conjugates (ADCs)

A primary application of linkers like this compound is in the construction of ADCs. In this context, the linker connects a potent cytotoxic drug (payload) to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.

Signaling Pathway: ADC Internalization and Payload Release

The mechanism of action of an ADC involves several steps, from binding to the cancer cell to the ultimate release of the cytotoxic payload.

-

Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis, and enclosed within an endosome.

-

Trafficking: The endosome containing the ADC traffics to and fuses with a lysosome.

-

Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved (if it is a cleavable linker) or the antibody is degraded, leading to the release of the active cytotoxic payload.

-

Target Binding: The released payload then binds to its intracellular target, such as microtubules or DNA.

-

Apoptosis: The interaction of the payload with its target disrupts critical cellular processes, ultimately leading to programmed cell death (apoptosis) of the cancer cell.

Conclusion

This compound is a versatile bifunctional linker whose mechanism of action in bioconjugation is centered around the robust and selective maleimide-thiol reaction. Its hydrophilic di-carboxylic acid moiety offers advantages in terms of solubility and provides opportunities for further functionalization. A thorough understanding of the reaction chemistry, influencing factors, and the stability of the resulting conjugate is paramount for the successful design and development of novel bioconjugates for therapeutic and research applications.

References

Harnessing Hydrophilicity: A Technical Guide to Maleimidoethyl-Containing Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its physicochemical properties, particularly hydrophilicity, profoundly influence the ADC's overall stability, pharmacokinetics (PK), efficacy, and therapeutic window. Many potent cytotoxic payloads are inherently hydrophobic, and when combined with traditional non-polar linkers, can induce aggregation, leading to rapid clearance and off-target toxicity. This guide provides an in-depth examination of maleimidoethyl-containing linkers, which are widely used for their specific reactivity with cysteine residues on antibodies. We explore the challenges posed by hydrophobicity and detail the chemical strategies employed to enhance the hydrophilicity of these linkers, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction: The Pivotal Role of the Linker in ADC Design

An Antibody-Drug Conjugate is a tripartite therapeutic agent comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker. The linker's primary functions are to ensure the ADC remains stable in systemic circulation and to facilitate the efficient release of the payload within the target tumor cells.[1][][3] The maleimide functional group is a cornerstone of ADC linker technology, reacting selectively with thiol (-SH) groups on cysteine residues of the antibody under physiological conditions to form stable thioether bonds.[][]

However, the conjugation of highly hydrophobic payloads often presents a significant challenge. The resulting increase in the overall hydrophobicity of the ADC can lead to the formation of aggregates. These aggregates are often rapidly cleared from circulation, primarily by the liver, which not only reduces the concentration of the therapeutic reaching the tumor but can also cause hepatotoxicity. Therefore, designing linkers with increased hydrophilicity is a key strategy to mitigate these issues and improve the overall performance of the ADC.

The Challenge of Hydrophobicity

The inherent hydrophobicity of many payloads (e.g., auristatins, maytansinoids) and classic linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) can lead to several detrimental effects:

-

Aggregation: Increased hydrophobicity promotes the formation of non-covalent ADC aggregates, which are undesirable in therapeutic products.

-

Rapid Clearance: Aggregated proteins are recognized and cleared by the reticuloendothelial system, leading to a shorter plasma half-life and reduced tumor accumulation.

-

Off-Target Toxicity: Premature payload release from unstable linkers or non-specific uptake of aggregates can increase systemic toxicity.

-

Limited Drug-to-Antibody Ratio (DAR): Attempting to conjugate more molecules of a hydrophobic drug-linker often exacerbates aggregation, placing a practical limit on the achievable DAR.

The following diagram illustrates the general mechanism of action for an ADC, highlighting the journey from circulation to intracellular payload release, a process significantly influenced by the linker's properties.

Strategies for Enhancing Linker Hydrophilicity

To counteract the negative effects of hydrophobicity, various strategies have been developed to incorporate hydrophilic moieties into the structure of maleimidoethyl-containing linkers.

-

Polyethylene Glycol (PEG) Moieties: The incorporation of discrete polyethylene glycol (dPEG®) chains is the most common and effective strategy. PEG is a hydrophilic, non-immunogenic polymer that can create a hydration shell around the ADC, improving solubility and shielding the hydrophobic payload. This modification can lead to improved pharmacokinetics and allow for higher drug loading without inducing aggregation.

-

Charged Groups: Introducing negatively charged groups, such as sulfonates or phosphates, into the linker structure significantly increases its polarity and water solubility. These charged linkers have been shown to reduce ADC aggregation and can help overcome multidrug resistance (MDR) mechanisms in cancer cells, as the resulting charged metabolite is often a poor substrate for efflux pumps.

-

Hydrophilic Spacers and Amino Acids: The peptide sequence within a cleavable linker can be tuned for hydrophilicity. For example, replacing the commonly used valine-citrulline (Val-Cit) dipeptide with valine-alanine (Val-Ala) has been shown to increase hydrophilicity and stability.

-

Glycosylation and Macrocycles: More novel approaches include incorporating sugar molecules (glycans) or hydrophilic macrocycles like cyclodextrins and crown ethers into the linker structure. These bulky, hydrophilic groups can effectively "mask" the hydrophobicity of the payload, leading to enhanced in vivo performance.

The diagram below outlines these primary modification strategies.

Data on the Impact of Hydrophilic Linkers

While direct LogP values for complex drug-linkers are proprietary and context-dependent, the literature provides comparative data on the effects of incorporating hydrophilic moieties. The following table summarizes these findings.

| Linker Modification Strategy | Key Hydrophilic Moiety | Impact on Aggregation | Impact on Pharmacokinetics (PK) | Impact on Efficacy & Therapeutic Window | Reference(s) |

| Baseline (Hydrophobic) | Cyclohexane (e.g., SMCC) | High potential for aggregation, especially at high DAR. | Faster clearance, lower plasma exposure. | Limited by toxicity and aggregation; narrow window. | |

| PEGylation | Polyethylene Glycol (PEG) | Significantly reduced aggregation, allowing for higher DAR. | Longer circulation half-life, increased tumor accumulation. | Improved efficacy and wider therapeutic window. | |

| Charged Groups | Sulfonate (SO₃⁻) | Reduced aggregation. | Favorable PK profile. | Enhanced potency, especially in MDR-expressing tumors. | |

| Hydrophilic Peptides | Valine-Alanine (Val-Ala) | Lower aggregation compared to Val-Cit. | Improved stability. | Maintained or improved in vitro and in vivo activity. | |

| Macrocycles | Cyclodextrin / Crown Ether | Effectively "masks" payload hydrophobicity. | Slower clearance, comparable to PEGylated ADCs. | Enhanced in vivo performance and tumor regression. |

Experimental Protocols

General Protocol for Synthesis of a PEGylated Maleimide Linker-Drug

This protocol describes a representative two-step process for creating a drug-linker construct ready for conjugation.

-

Reagents and Materials: Maleimide-PEG-NHS ester, cytotoxic payload with a free amine group (e.g., MMAE), Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), HPLC-grade solvents.

-

Procedure: a. Dissolve the amine-containing payload in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the solution to act as a non-nucleophilic base. c. In a separate vial, dissolve the Maleimide-PEG-NHS ester (1.1 equivalents) in anhydrous DMF. d. Add the NHS ester solution dropwise to the payload solution while stirring at room temperature. e. Protect the reaction from light and moisture and allow it to proceed for 2-4 hours. f. Monitor the reaction progress using LC-MS to confirm the formation of the desired amide bond. g. Upon completion, purify the Maleimide-PEG-Payload conjugate using reverse-phase HPLC. h. Lyophilize the pure fractions to obtain the final product as a solid. Confirm identity and purity via LC-MS and NMR.

General Protocol for ADC Conjugation and Characterization

This protocol outlines the conjugation of the prepared linker-drug to a cysteine-engineered antibody.

-

Antibody Preparation: a. Dialyze the monoclonal antibody into a suitable buffer (e.g., PBS, pH 7.2). b. Reduce the interchain disulfide bonds using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) at a specific molar ratio to control the number of available thiol groups. Incubate for 1-2 hours at 37°C. c. Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

-

Conjugation Reaction: a. Immediately after reduction, add the purified Maleimide-PEG-Payload (dissolved in a co-solvent like DMSO, typically <10% of the total volume) to the reduced antibody solution. A molar excess of 1.5-2.0 per available thiol is common. b. Allow the conjugation to proceed for 1-2 hours at room temperature or 4°C to form the stable thioether bond. c. Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

-

Purification and Characterization: a. Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). b. Characterization: i. Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase LC-MS. HIC is particularly sensitive to changes in hydrophobicity. ii. Aggregation Analysis: Use Size-Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species (aggregates). iii. Purity and Identity: Confirm the mass of the conjugated antibody via LC-MS. iv. In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific killing.

The following workflow diagram summarizes this experimental process.

Conclusion and Future Outlook

The hydrophilicity of the linker is a paramount design consideration for developing safe and effective Antibody-Drug Conjugates. While maleimidoethyl chemistry provides a robust method for attaching payloads to antibodies, the inherent hydrophobicity of many payloads necessitates linker optimization. Strategies such as PEGylation, the incorporation of charged groups, and the use of hydrophilic spacers have proven highly effective in mitigating aggregation, improving pharmacokinetic profiles, and widening the therapeutic window. As the ADC field continues to evolve, the development of novel hydrophilic linkers will remain a key area of innovation, enabling the conjugation of increasingly complex and hydrophobic payloads to create next-generation cancer therapeutics.

References

Technical Guide: Mal-amido-(CH2COOH)2 for Bioconjugation in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-(CH2COOH)2 is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure incorporates a thiol-reactive maleimide group and two carboxylic acid moieties, which impart hydrophilicity. This guide provides an in-depth overview of the molecule's properties, its application in forming stable bioconjugates, and a detailed experimental protocol for its use.

The primary application of this compound is as an intermediate for hydrophilic ADC linkers.[1] The maleimide group enables the specific and efficient conjugation to cysteine residues on proteins and peptides. At the same time, the diacetic acid portion enhances the solubility of the linker-drug conjugate, a critical factor in preventing aggregation and improving the pharmacokinetic profile of the final ADC product.

Chemical and Physical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for designing and executing conjugation experiments, including calculating molar ratios and preparing stock solutions.

| Property | Value | Source |

| Molecular Formula | C11H12N2O7 | [2] |

| Molecular Weight | 284.22 g/mol | [2] |

| IUPAC Name | 2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid | |

| CAS Number | 207613-14-7 | |

| Appearance | White to off-white solid | |

| Purity | >96% | |

| Solubility (DMSO) | 83.33 mg/mL (293.19 mM) | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Application in Antibody-Drug Conjugates

The strategic design of ADCs relies on three components: a monoclonal antibody for specific targeting, a potent cytotoxic payload, and a chemical linker that connects them. This compound serves as a precursor to such linkers. The maleimide group is highly selective for thiol (sulfhydryl) groups, which are present in the cysteine residues of antibodies. This allows for a targeted and stable covalent bond formation via a Michael addition reaction.

The workflow for creating an ADC using a maleimide-functionalized linker involves a series of controlled chemical steps to ensure the desired drug-to-antibody ratio (DAR) and preserve the antibody's integrity and binding affinity.

Workflow for ADC preparation using a maleimide linker.

Experimental Protocol: Thiol-Maleimide Conjugation for ADC Preparation

This section provides a detailed, generalized protocol for the conjugation of a maleimide-activated linker-payload to a monoclonal antibody. This protocol is based on established methods for ADC synthesis.

Materials and Reagents

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of primary amines).

-

This compound-derived linker-payload.

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching reagent: N-acetylcysteine or L-cysteine.

-

Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Buffers: Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2), Quenching buffer.

-

Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

Antibody Preparation and Reduction

-

Buffer Exchange : Ensure the antibody is in an appropriate amine-free buffer at a concentration of 5-10 mg/mL.

-

Reduction of Disulfide Bonds : To generate reactive thiol groups, partially reduce the interchain disulfide bonds of the antibody.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate the mixture for 1-2 hours at 37°C.

-

-

Removal of Reducing Agent : Immediately remove the excess TCEP using a desalting column or TFF, exchanging the buffer with degassed conjugation buffer.

Conjugation Reaction

-

Prepare Linker-Payload Solution : Dissolve the maleimide-activated linker-payload in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Initiate Conjugation :

-

Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution with gentle mixing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.

-

Quenching

-

Stop the Reaction : To quench any unreacted maleimide groups and prevent further reaction, add a quenching reagent.

-

Add a 2-fold molar excess of N-acetylcysteine over the initial amount of the maleimide linker-payload.

-

Incubate for an additional 20-30 minutes at room temperature.

Purification and Characterization

-

Purify the ADC : Remove unreacted linker-payload, quenching reagent, and any aggregates using SEC or TFF.

-

Buffer Exchange : Exchange the purified ADC into a formulation buffer suitable for storage.

-

Characterization :

-

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Analyze the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Assess the level of aggregation using SEC.

-

-

Storage : Store the final ADC solution at 2-8°C for short-term use or at -80°C for long-term storage.

Conclusion

This compound is a valuable building block in the construction of advanced biotherapeutics. Its well-defined reactivity and the hydrophilic character it imparts make it a key component for developing stable and effective Antibody-Drug Conjugates. A thorough understanding of its properties and the careful execution of conjugation protocols are essential for harnessing its full potential in the development of targeted therapies.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linchpin of this tripartite assembly is the linker, a chemical bridge that covalently attaches the cytotoxic payload to the antibody. Heterobifunctional crosslinkers are instrumental in the synthesis of ADCs, offering a versatile toolkit to modulate their stability, pharmacokinetic profile, and therapeutic efficacy. This guide provides a comprehensive technical overview of heterobifunctional crosslinkers in the context of ADC development, detailing their core chemistries, comparative performance data, and the experimental protocols essential for their evaluation.

The ideal ADC linker must maintain a delicate equilibrium: it must be sufficiently stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate efficient liberation of the cytotoxic agent upon internalization into the target cancer cell.[1][2][3] The choice of linker chemistry, therefore, is a critical determinant of an ADC's therapeutic index.[1][4]

Core Concepts of Heterobifunctional Crosslinkers in ADCs

Heterobifunctional crosslinkers possess two distinct reactive moieties, enabling the sequential and controlled conjugation of the antibody and the cytotoxic payload. This directed approach minimizes the formation of undesirable byproducts such as antibody homodimers or multiple payload additions at a single site. The most prevalent reactive groups on these linkers target primary amines (found on lysine residues) and sulfhydryl groups (from cysteine residues) on the antibody.

Conjugation Strategies: Targeting Lysine vs. Cysteine Residues

The selection of the amino acid residue for conjugation significantly impacts the homogeneity and biophysical properties of the resulting ADC.

-

Lysine Conjugation: Lysine residues are abundant on the surface of antibodies, making them readily accessible for conjugation. However, this abundance can lead to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR) and conjugation sites. This heterogeneity can affect the ADC's pharmacokinetics and overall performance. Despite this, lysine-conjugated ADCs have demonstrated significant therapeutic success.

-

Cysteine Conjugation: Cysteine residues, particularly those involved in interchain disulfide bonds, offer a more controlled and site-specific conjugation strategy. Reduction of these disulfide bonds yields a defined number of reactive thiol groups, allowing for the production of more homogeneous ADCs with a consistent DAR. This approach generally provides better control over the final product's characteristics.

| Feature | Lysine Conjugation | Cysteine Conjugation |

| Target Residue | Primary amines of lysine | Sulfhydryl groups of cysteine |

| Abundance | High | Low (often requires antibody engineering) |

| Homogeneity (DAR) | Heterogeneous | More homogeneous |

| Process Complexity | Generally simpler | May require antibody reduction or engineering |

| Control over DAR | Less control | Better control |

Types of Heterobifunctional Crosslinkers

Heterobifunctional linkers are broadly classified into two main categories based on their payload release mechanism: cleavable and non-cleavable.

Cleavable Linkers

Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release can lead to a "bystander effect," where the liberated, membrane-permeable drug can kill adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.

-

Acid-Sensitive Linkers (Hydrazones): These linkers are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8). However, they can exhibit some instability in circulation, leading to premature drug release.

-

Protease-Sensitive Linkers (Peptides): These linkers incorporate a peptide sequence, such as the widely used valine-citrulline (Val-Cit) motif, that is cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. Peptide-based linkers generally exhibit high plasma stability.

-

Glutathione-Sensitive Linkers (Disulfides): These linkers exploit the higher intracellular concentration of reducing agents like glutathione (GSH) compared to the bloodstream. The disulfide bond is cleaved in the reductive intracellular environment, releasing the payload.

Non-Cleavable Linkers

Non-cleavable linkers rely on the complete lysosomal degradation of the antibody backbone to release the payload, which remains attached to the linker and an amino acid residue. This approach generally results in greater plasma stability and a wider therapeutic window due to reduced off-target toxicity. However, the resulting active metabolite may have reduced cell permeability, limiting the bystander effect. A common example is the thioether linkage formed by succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Diagram of ADC Structure and Linker Types

Caption: General structure of an ADC and classification of heterobifunctional linkers.

Quantitative Data on Linker Performance

The selection of a linker has a profound impact on the stability and efficacy of an ADC. The following tables summarize comparative data for different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC. Lower IC50 values indicate higher potency.

| ADC Target | Payload | Linker Type | Linker Chemistry | Cell Line | IC50 (pM) | Reference |

| HER2 | MMAE | Cleavable | Val-Cit | HER2+ | 92 | |

| HER2 | MMAE | Cleavable | Sulfatase-cleavable | HER2+ | 61 | |

| HER2 | DM1 | Non-cleavable | SMCC | HER2+ | 609 | |

| CD79b | MMAE | Cleavable | Val-Cit | Jeko-1 | ~100 | |

| CD79b | MMAE | Cleavable (Tandem) | HIPS | Jeko-1 | ~100 |

Plasma Stability

Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. It is often assessed by measuring the loss of the drug-to-antibody ratio (DAR) or the release of free payload over time.

| Linker Type | Linker Chemistry | Species | Time (days) | % Stability (approx.) | Reference |

| Cleavable | Val-Cit | Mouse | 7 | Unstable (hydrolyzed within 1h) | |

| Cleavable | Val-Ala | Mouse | 7 | Unstable (hydrolyzed within 1h) | |

| Cleavable | Sulfatase-cleavable | Mouse | 7 | >90% | |

| Cleavable | Silyl ether | Human | 7 | >90% | |

| Cleavable | Pyrophosphate | Mouse & Human | 7 | >95% | |

| Non-cleavable | SMCC | Mouse & Human | - | Highly Stable | |

| Cleavable | VC-PABC | Mouse | - | Unstable | |

| Cleavable | OHPAS | Mouse & Human | - | Stable |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADCs.

Protocol 1: ADC Conjugation using an NHS-Ester Maleimide Crosslinker

This protocol outlines the two-step conjugation of a thiol-containing payload to an antibody via its lysine residues using a heterobifunctional NHS-ester maleimide linker.

Materials:

-

Antibody in phosphate-buffered saline (PBS)

-

NHS-ester-PEG-Maleimide crosslinker

-

Thiol-containing cytotoxic payload

-

Dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., PBS, pH 7.2-7.5)

-

Desalting column

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in conjugation buffer. Ensure the buffer is free of primary amines (e.g., Tris).

-

Crosslinker Activation of Antibody:

-

Dissolve the NHS-ester-PEG-Maleimide crosslinker in DMSO to prepare a stock solution.

-

Add a 10- to 20-fold molar excess of the crosslinker to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Excess Crosslinker:

-

Remove the unreacted crosslinker using a desalting column equilibrated with conjugation buffer. This step is crucial to prevent the maleimide group from reacting with the payload in solution.

-

-

Conjugation of Payload:

-

Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 3-fold molar excess of the payload over the available maleimide groups is typically used.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification of ADC:

-

Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).

-

Diagram of NHS-Ester Maleimide Conjugation Workflow

Caption: Stepwise workflow for ADC synthesis using an NHS-ester maleimide crosslinker.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated payloads.

Materials:

-

ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

-

Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

Chromatographic Separation:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the ADC sample.

-

Elute the different DAR species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8 for a typical cysteine-linked ADC).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each DAR species / Total Peak Area) x DAR value of the species]

-

Protocol 3: In Vitro Plasma Stability Assay by LC-MS

This assay evaluates the stability of the ADC in plasma by monitoring the change in average DAR over time.

Materials:

-

ADC sample

-

Human, mouse, or rat plasma

-

Incubator at 37°C

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

LC-MS system

Procedure:

-

Incubation:

-

Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Immediately freeze the collected aliquots at -80°C until analysis.

-

-

ADC Capture:

-

Thaw the plasma samples.

-

Capture the ADC from the plasma using immunoaffinity beads.

-

Wash the beads to remove non-specifically bound plasma proteins.

-

-

Sample Analysis:

-

Elute the captured ADC from the beads.

-

Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.

-

-

Data Analysis:

-

Plot the average DAR as a function of time to determine the stability profile of the ADC in plasma. A decrease in the average DAR over time indicates linker instability and payload deconjugation.

-

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic potential of an ADC by measuring the metabolic activity of viable cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC sample and control antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody (as a negative control) in complete medium.

-

Replace the existing medium with 100 µL of the diluted ADC or control solutions. Include untreated cells as a control for 100% viability.

-

-

Incubation:

-

Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using a suitable software.

-

Diagram of ADC Internalization and Payload Release

Caption: Signaling pathway of ADC action from binding to cell death.

Conclusion

Heterobifunctional crosslinkers are a cornerstone of modern ADC development, providing the critical connection between the antibody and the cytotoxic payload. The choice of linker chemistry and conjugation strategy profoundly influences the ADC's stability, homogeneity, efficacy, and safety profile. A thorough understanding of the different linker technologies, supported by robust and detailed experimental evaluation, is paramount for the rational design and successful clinical translation of next-generation antibody-drug conjugates. This guide provides a foundational framework of the core principles, comparative data, and essential protocols to aid researchers in this complex and rapidly evolving field.

References

An In-depth Technical Guide to Michael Addition Reaction for Maleimide-Thiol Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Michael addition reaction for maleimide-thiol conjugation, a cornerstone of bioconjugation chemistry. Widely employed in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules, this reaction offers high selectivity and efficiency under mild conditions. This document delves into the reaction mechanism, kinetics, factors influencing its success, and detailed experimental protocols, serving as a practical resource for researchers in the field.

The Core of the Reaction: Mechanism and Kinetics

The conjugation of a thiol-containing molecule to a maleimide is a classic example of a Michael addition reaction. In this process, the thiol acts as a nucleophile, attacking one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring. This reaction is highly efficient and proceeds readily under physiological conditions, making it a "click chemistry" reaction of choice for bioconjugation.[1][2]

The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[3][4] This selectivity is crucial for the specific modification of cysteine residues in proteins.

dot

Caption: Mechanism of the Michael addition reaction between a thiol and a maleimide.

Factors influencing the reaction kinetics include pH, temperature, and the specific reactants involved. The reaction rate is dependent on the concentration of the thiolate anion, which is favored at pH values above the pKa of the thiol group.

Quantitative Data on Reaction Parameters

The efficiency and stability of the maleimide-thiol conjugation are quantifiable. The following tables summarize key data points gathered from various studies.

Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation

| Maleimide Derivative | Thiol Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |

| N-ethylmaleimide | Cysteine | >700 | pH 7.4 |

| Maleimide-PEG | Model Thiol | ~100-1000 | Neutral pH |

Table 2: pH Influence on Maleimide-Thiol Reaction

| pH | Relative Reaction Rate | Notes |

| < 6.5 | Slower | Thiol is predominantly protonated. |

| 6.5 - 7.5 | Optimal | High chemoselectivity for thiols. |

| > 7.5 | Risk of Side Reactions | Increased reactivity with primary amines (e.g., lysine). |

Table 3: Stability of the Thiosuccinimide Adduct

| Adduct | Condition | Half-life of Conversion | Notes |

| N-ethylmaleimide-4-mercaptophenylacetic acid | In presence of glutathione | 3.1 - 18 h | Demonstrates the retro-Michael reaction. |

| Ring-opened hydrolyzed adduct | Physiological conditions | > 2 years | Hydrolysis of the succinimide ring significantly stabilizes the conjugate. |

| Thiazine rearranged product | Physiological conditions | Markedly slower degradation than thioether | Offers enhanced stability. |

Experimental Protocols

This section provides a generalized protocol for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.

dot

Caption: General experimental workflow for maleimide-thiol conjugation.

Materials

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5), degassed.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

-

Solvent for maleimide: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Purification system: Size-Exclusion Chromatography (SEC) column or High-Performance Liquid Chromatography (HPLC) system.

-

Characterization instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS), HPLC, UV-Vis spectrophotometer.

Procedure

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

-

Maleimide Reagent Preparation:

-

Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10 to 20-fold molar excess of the maleimide solution to the protein solution.

-

Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted maleimide reagent using SEC (e.g., a desalting column) or RP-HPLC.

-

-

Characterization of the Conjugate:

-

HPLC Analysis: Use RP-HPLC to assess the purity of the conjugate. The conjugate will have a different retention time compared to the unconjugated protein and the free maleimide reagent.

-

Mass Spectrometry: Confirm the identity and determine the molecular weight of the conjugate using mass spectrometry. This will also allow for the determination of the degree of labeling (DOL).

-

UV-Vis Spectroscopy: Determine the DOL by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.

-

Stability and Side Reactions

While the maleimide-thiol linkage is generally stable, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm. This can lead to the exchange of the conjugated payload and potential off-target effects.

Two main strategies can enhance the stability of the conjugate:

-

Hydrolysis of the Thiosuccinimide Ring: The succinimide ring of the adduct can undergo hydrolysis to form a stable ring-opened structure. This hydrolysis is favored at a slightly basic pH and can be intentionally promoted post-conjugation to create a more stable product. The resulting succinamic acid thioether is significantly more resistant to the retro-Michael reaction.

-

Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur to form a more stable six-membered thiazine ring. This rearrangement is also influenced by pH, being more prominent under basic conditions.

dot

Caption: Fates of the thiosuccinimide adduct: instability vs. stabilization pathways.

Other potential side reactions to be aware of include:

-

Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.

-

Maleimide Hydrolysis: The maleimide ring itself is susceptible to hydrolysis, especially at a higher pH, which renders it inactive for conjugation. Therefore, aqueous solutions of maleimides should be prepared fresh.

Conclusion

The Michael addition reaction between maleimides and thiols is a powerful and versatile tool in the arsenal of the bioconjugation chemist. Its high selectivity, efficiency, and mild reaction conditions have cemented its importance in the development of sophisticated biomolecules for therapeutic and diagnostic applications. A thorough understanding of the reaction mechanism, kinetics, and potential side reactions, as outlined in this guide, is paramount for the successful design and synthesis of stable and effective bioconjugates. By carefully controlling the reaction parameters and considering strategies to enhance adduct stability, researchers can harness the full potential of this invaluable conjugation chemistry.

References

An In-depth Technical Guide to Cysteine-Specific Modification with Maleimide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The selective modification of cysteine residues in proteins and peptides is a cornerstone of bioconjugation, enabling the development of targeted therapeutics, advanced imaging agents, and sophisticated research tools. Among the various chemical strategies available, the reaction of maleimides with thiols stands out for its high specificity and efficiency under physiological conditions. This technical guide provides a comprehensive overview of the maleimide group for cysteine-specific modification, detailing the underlying chemistry, experimental protocols, and critical considerations for successful bioconjugation.

The Core Chemistry: Thiol-Maleimide Michael Addition

The high selectivity of maleimides for cysteine residues stems from the rapid Michael addition reaction between the electron-deficient double bond of the maleimide ring and the nucleophilic thiol group of a cysteine side chain.[1][2][3] This reaction proceeds efficiently at a neutral to slightly acidic pH (6.5-7.5), forming a stable thioether bond.[1][] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine over other nucleophilic amino acid residues like lysine.

The reaction is initiated by the deprotonated thiolate anion, which acts as the active nucleophile. Therefore, the reaction rate is dependent on the pKa of the cysteine thiol and the pH of the reaction buffer.

Below is a diagram illustrating the fundamental thiol-maleimide reaction mechanism.

Optimizing Reaction Conditions for Efficient Conjugation

Successful maleimide-based conjugation hinges on the careful control of several experimental parameters. The following table summarizes the key reaction conditions and their impact on the efficiency and specificity of the modification.

| Parameter | Recommended Range/Condition | Rationale & Considerations |

| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and reaction with primary amines (e.g., lysine), leading to loss of specificity. |

| Buffer | Phosphate, Tris, HEPES (10-100 mM) | These buffers maintain the desired pH without interfering with the reaction. Buffers containing thiols, such as DTT, should be avoided as they will compete for the maleimide. |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight. Lower temperatures can be beneficial for sensitive proteins to minimize degradation. |

| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein and desired degree of labeling. |

| Co-solvents | DMSO or DMF | For maleimide reagents with poor aqueous solubility, a small amount of an organic co-solvent like DMSO or DMF can be used to prepare a stock solution before adding it to the aqueous protein solution. |

Experimental Workflow for Protein Labeling

The following diagram outlines a typical experimental workflow for labeling a protein with a maleimide-functionalized molecule.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling a protein with a maleimide-functionalized reagent. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest containing one or more cysteine residues

-

Maleimide-functionalized reagent (e.g., fluorescent dye, biotin, drug molecule)

-

Degassed reaction buffer (e.g., 10-100 mM PBS, Tris, or HEPES, pH 7.0-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Anhydrous DMSO or DMF

-

Purification column (e.g., size-exclusion chromatography) or dialysis cassette

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. TCEP is preferred over DTT as it does not need to be removed prior to the addition of the maleimide reagent.

-

-

Maleimide Reagent Preparation:

-

Immediately before use, prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF at a concentration of 1-10 mM.

-

-

Conjugation Reaction:

-

Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.

-

-

Purification:

-

Remove the excess, unreacted maleimide reagent by size-exclusion chromatography, dialysis, or another suitable purification method.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein. This can often be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the label at its maximum absorbance wavelength.

-

Stability of the Thioether Linkage: A Critical Consideration

While the thioether bond formed through maleimide-cysteine conjugation is generally considered stable, it can be susceptible to two competing reactions in vivo: retro-Michael addition and hydrolysis of the thiosuccinimide ring.

-

Retro-Michael Addition: This is a reversal of the initial conjugation reaction, leading to the dissociation of the maleimide-linked molecule from the protein. This can result in off-target effects and reduced efficacy of bioconjugates like antibody-drug conjugates (ADCs).

-

Hydrolysis: The thiosuccinimide ring can undergo hydrolysis, which results in a ring-opened product that is resistant to the retro-Michael reaction. This hydrolysis is often desirable as it leads to a more stable conjugate.

The following diagram illustrates the potential fates of the maleimide-cysteine adduct.

Next-Generation Maleimides for Enhanced Stability

To address the potential instability of traditional maleimide-cysteine linkages, several "next-generation" maleimide technologies have been developed. These include:

-

Self-hydrolyzing Maleimides: These maleimides are engineered with adjacent basic groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened product.

-

Disulfide Bridging Maleimides: These reagents are designed to react with both thiols from a reduced disulfide bond, effectively re-bridging the disulfide with a linker that also carries a payload. This approach can lead to more homogeneous and stable antibody-drug conjugates.

Applications in Research and Drug Development

The specificity and efficiency of maleimide chemistry have made it a valuable tool in a wide range of applications, including:

-

Antibody-Drug Conjugates (ADCs): Maleimides are widely used to attach potent cytotoxic drugs to antibodies for targeted cancer therapy.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to proteins via maleimide chemistry can improve their pharmacokinetic properties, such as increasing their half-life in circulation.

-

Fluorescent Labeling: Cysteine residues can be specifically labeled with fluorescent maleimides for use in various imaging and assay applications.

-

Surface Functionalization: Maleimides can be used to immobilize proteins and peptides onto surfaces for applications in biosensors and diagnostics.

Conclusion

Maleimide-based chemistry provides a robust and highly specific method for the modification of cysteine residues in proteins and peptides. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can achieve efficient and reproducible bioconjugation for a wide array of applications in basic research and drug development. The advent of next-generation maleimides further enhances the stability and utility of this powerful chemical tool.

References

Navigating Bioconjugation: A Technical Guide to the Solubility and Storage of Maleimide-Amido-Carboxylic Acid Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and storage conditions for maleimide-amido-carboxylic acid linkers, a critical class of reagents in bioconjugation and drug development. While the specific query "Mal-amido-(CH2COOH)2" corresponds to a specialized product with limited public data, this guide synthesizes information from closely related and commonly used Mal-amido-PEGx-acid linkers to provide a comprehensive resource for researchers.

Introduction to Maleimide-Amido-Carboxylic Acid Linkers

Maleimide-amido-carboxylic acid linkers are heterobifunctional crosslinkers essential for covalently linking molecules. These linkers possess two key reactive moieties: a maleimide group that selectively reacts with thiol (sulfhydryl) groups, and a carboxylic acid group that can be activated to react with primary amines. Often, a polyethylene glycol (PEG) spacer separates these two groups, enhancing the solubility and flexibility of the linker and the resulting conjugate. This architecture makes them invaluable for applications such as the development of antibody-drug conjugates (ADCs), PEGylation of proteins, and functionalization of surfaces.

Solubility Profile

The solubility of maleimide-amido-carboxylic acid linkers is significantly influenced by the length of the PEG spacer. The incorporation of hydrophilic PEG units generally increases solubility in aqueous media.

Qualitative Solubility Data

The following table summarizes the observed solubility of various Mal-amido-PEGx-acid linkers in common laboratory solvents.

| Linker Family | DMSO | Water / Aqueous Buffers | Dichloromethane (DCM) |

| Mal-amido-PEGx-acid | Soluble | Generally Soluble | Soluble |

Note: Solubility in aqueous buffers can be pH-dependent. For optimal dissolution, especially for longer PEG chains, slight adjustments in pH or the use of co-solvents may be beneficial.

Quantitative Solubility Data

Quantitative solubility data for this class of compounds is not always readily available in public literature. However, for a representative compound, Mal-amido-PEG9-acid, a solubility of 100 mg/mL (157.06 mM) in DMSO has been reported, which may require sonication to fully dissolve.[1] It is important to note that hygroscopic solvents like DMSO can impact solubility, and using a fresh, anhydrous solvent is recommended.

Storage and Stability

Proper storage is critical to maintain the reactivity of maleimide-amido-carboxylic acid linkers, as the maleimide group is susceptible to hydrolysis.

Storage Conditions

The following table outlines the recommended storage conditions for Mal-amido-PEGx-acid linkers in both solid form and as stock solutions.

| Form | Temperature | Atmosphere | Duration |

| Solid | -20°C | Dry, under inert gas (e.g., Nitrogen or Argon) | Long-term (months to years) |

| Solid | 0 - 4°C | Dry, dark | Short-term (days to weeks) |

| Stock Solution (in anhydrous DMSO or DMF) | -20°C | Aliquoted, under inert gas | Up to 1 month |

| Stock Solution (in anhydrous DMSO or DMF) | -80°C | Aliquoted, under inert gas | Up to 6 months |